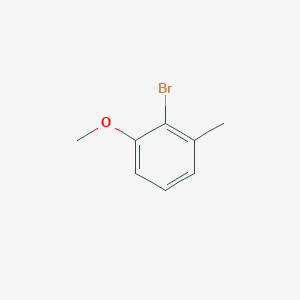

2-溴-1-甲氧基-3-甲基苯

描述

2-Bromo-1-methoxy-3-methylbenzene is a halogenated aromatic compound that is part of a broader class of organohalogens. These compounds are characterized by the presence of halogen atoms (such as bromine) attached to an aromatic ring structure that also contains other substituents like methoxy (-OCH3) and methyl (-CH3) groups. The presence of these substituents can significantly alter the chemical and physical properties of the compound, as well as its reactivity.

Synthesis Analysis

The synthesis of halogenated methoxybenzenes, including compounds similar to 2-bromo-1-methoxy-3-methylbenzene, often involves regioselective halogenation and methoxylation reactions. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a structurally related compound, demonstrates the complexity of such synthetic routes, involving multiple steps such as chlorination, methoxylation, and bromination to introduce the desired functional groups at specific positions on the aromatic ring . Similarly, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification, highlights the multi-step nature of these syntheses .

Molecular Structure Analysis

The molecular structure of halogenated methoxybenzenes can be determined using techniques such as single-crystal X-ray diffraction (SXRD) and spectroscopic methods. For example, the crystal structure of 1-bromo-2,3,5,6-tetramethylbenzene was determined to have two stable crystalline phases, with the room temperature phase crystallizing in an orthorhombic system . The molecular conformation and vibrational spectra can be investigated theoretically using computational methods such as Density Functional Theory (DFT), which provides insights into the bond lengths, bond angles, and charge transfer within the molecule .

Chemical Reactions Analysis

The reactivity of halogenated methoxybenzenes in chemical reactions is influenced by the presence of the halogen and methoxy substituents. These groups can activate or deactivate the aromatic ring towards further substitution reactions. For example, the synthesis of N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide involves the reaction of 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide, indicating the reactivity of the bromo- and methoxy-substituted aromatic ring towards the formation of Schiff bases . Additionally, the ring-opening of epoxides with ammonium thiocyanate in the presence of a bromo- and methoxy-substituted catalyst demonstrates the potential of these compounds to participate in catalytic processes .

Physical and Chemical Properties Analysis

科学研究应用

Liquid-Phase Oxidation Catalysis

Okada和Kamiya(1981年)的研究表明,使用钴(II)和铜(II)醋酸盐和溴化钠催化剂体系,可以液相氧化甲基苯及类似于2-溴-1-甲氧基-3-甲基苯的衍生物。这项研究突出了这些化合物在催化氧化反应中产生各种有机化合物,包括苄醋酸酯和苯甲醛的潜在应用(Okada & Kamiya, 1981)。

热化学研究

Verevkin等人(2015年)对卤代甲基苯进行了热化学研究,包括结构类似于2-溴-1-甲氧基-3-甲基苯的化合物。他们的研究提供了有关蒸气压和焓的宝贵数据,这对于理解这些化合物的热化学性质至关重要(Verevkin et al., 2015)。

有机合成中的自由基环化

Esteves,Ferreira和Medeiros(2007年)探索了丙炔溴醚的自由基环化,包括类似于2-溴-1-甲氧基-3-甲基苯的化合物,导致四氢呋喃衍生物的产生。这个过程在有机合成中非常重要,特别是在构建复杂的环状结构方面(Esteves, Ferreira, & Medeiros, 2007)。

六环螺花烯的合成

Teplý等人(2003年)报告了一种非光化学合成六环螺花烯的方法,使用了类似于2-溴-1-甲氧基-3-甲基苯的化合物。这项研究在有机化学领域具有重要意义,用于合成具有潜在应用于材料科学和制药的复杂多环芳香化合物(Teplý等人,2003年)。

立体阻护化合物的制备

Toyota等人(2003年)利用了与2-溴-1-甲氧基-3-甲基苯结构相关的化合物,制备了立体阻护二膦和芴亚磷烯膦。这些化合物在低配位磷化学研究中非常重要(Toyota et al., 2003)。

安全和危害

作用机制

Target of Action

The primary target of 2-Bromo-1-methoxy-3-methylbenzene is the benzene ring, a cyclic compound with a conjugated system of pi electrons . The benzene ring is particularly stable due to its aromaticity, which it strives to maintain during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps:

- In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The electrophilic aromatic substitution reaction of 2-Bromo-1-methoxy-3-methylbenzene can be considered part of the broader biochemical pathways involving benzene derivatives . The product of this reaction can further undergo reactions such as nucleophilic substitution or addition .

Pharmacokinetics

These compounds are typically lipophilic, influencing their absorption and distribution within the body . .

Result of Action

The result of the electrophilic aromatic substitution reaction is a substituted benzene ring . This product retains the aromaticity of the original benzene ring, which is a key aspect of its stability and reactivity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-1-methoxy-3-methylbenzene. For instance, the compound should be stored in a dry room at normal temperature to maintain its stability . Additionally, the reaction conditions, such as temperature and the presence of other substances, can affect the course of the electrophilic aromatic substitution reaction .

属性

IUPAC Name |

2-bromo-1-methoxy-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXCHEDAXFJYBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472834 | |

| Record name | 2-Bromo-1-methoxy-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-methoxy-3-methylbenzene | |

CAS RN |

38197-43-2 | |

| Record name | 2-Bromo-1-methoxy-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

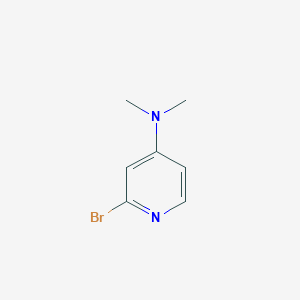

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

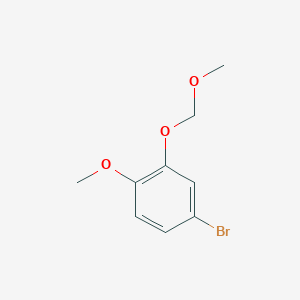

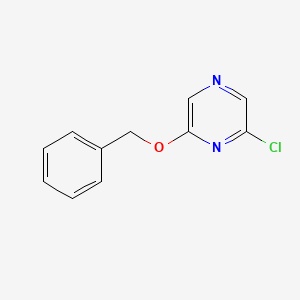

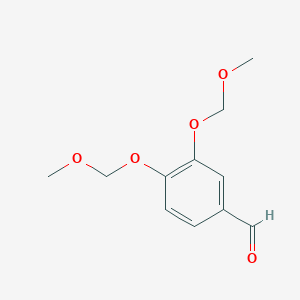

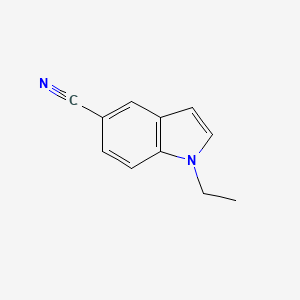

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-6-methylbenzo[d]thiazole](/img/structure/B1279625.png)

![Methyl 2-[(3R)-3-acetylsulfanyl-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B1279633.png)